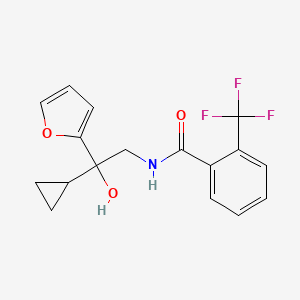

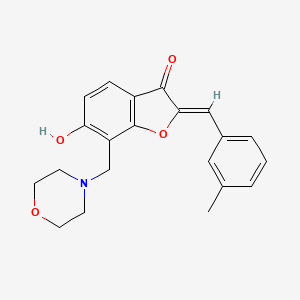

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is essential for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential as a therapeutic agent in the treatment of various B-cell malignancies.

科学的研究の応用

Transformations under Camps Cyclization Conditions

N-(2-Acylaryl)benzamides and similar N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides undergo Camps cyclization, resulting in high yields of 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones. This process demonstrates the compound's versatility in cyclization reactions, offering a pathway to various quinolin-4(1H)-ones, a class of compounds with significant chemical and pharmaceutical importance (Mochalov et al., 2016).

Antiplasmodial Activities

A derivative within the same chemical family has shown activity against different strains of Plasmodium falciparum, revealing potential in malaria treatment research. The study emphasizes the role of the acyl moiety in influencing both activity and cytotoxicity, indicating the importance of structural modifications for enhancing biological effects (Hermann et al., 2021).

Novel Reactions and Synthesis Pathways

Research into N-substituted furan derivatives has led to innovative synthesis methods and reactions. For example, the synthesis and oxidation of tetrahydrobenzofurans highlight unique pathways to obtain tetrahydrobenzofuran derivatives, offering insights into the reactivity and transformation possibilities of furan-based compounds (Levai et al., 2002).

Functional Polymers Synthesis

The reverse Diels-Alder reaction of N-substituted maleimide adducts of furan serves as a method for preparing maleimides not obtainable by direct dehydration, pointing towards the compound's utility in creating functional polymers. This process underscores the importance of furan derivatives in polymer science, contributing to the development of materials with novel properties (Narita et al., 1971).

DNA Binding and Antimicrobial Properties

Furan derivatives of berenil, showing promise in DNA binding and antimicrobial activities, underscore the potential of these compounds in therapeutic applications. The structural modifications, such as alkyl benzamidine groups, enhance their binding to DNA's minor groove, indicating a path forward in designing more effective antimicrobial and anticancer drugs (Trent et al., 1996).

特性

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO3/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-10-16(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPUXYMYVCVMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2383807.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383808.png)

![N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2383812.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)